DSPE-PEG(2000)-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG(2000)-Amine typically involves the conjugation of DSPE with PEG through a series of chemical reactions. The process begins with the activation of the carboxyl group of PEG using a coupling agent such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). The activated PEG is then reacted with DSPE to form DSPE-PEG. Finally, the terminal group of PEG is modified to introduce an amine group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as dialysis and chromatography to ensure the removal of unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG(2000)-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The amine group can be conjugated with other molecules such as drugs, peptides, or proteins through amide bond formation.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS): and are commonly used for activating carboxyl groups.
Organic solvents: such as dichloromethane (DCM) or dimethylformamide (DMF) are used as reaction media.
Mild temperatures: (room temperature to 40°C) are typically employed to maintain the integrity of the PEG and DSPE components.
Major Products Formed
The major products formed from these reactions include DSPE-PEG conjugates with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
DSPE-PEG(2000)-Amine has a wide range of applications in scientific research, including:
Drug Delivery: It is used to form liposomes and micelles for the encapsulation and targeted delivery of therapeutic agents.
Bioconjugation: The amine group allows for the conjugation of biomolecules such as antibodies, peptides, and proteins, facilitating targeted delivery and imaging.
Biomedical Research: It is used in the preparation of functionalized surfaces for biosensors and diagnostic devices.
Mechanism of Action
The mechanism by which DSPE-PEG(2000)-Amine exerts its effects is primarily through its ability to form stable micelles and liposomes. The hydrophobic DSPE anchors the compound in lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization and reducing opsonization by the immune system. The terminal amine group allows for further functionalization, enabling targeted delivery and specific interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG(2000)-Maleimide: Similar to DSPE-PEG(2000)-Amine but with a maleimide group, used for thiol-reactive conjugation.
DSPE-PEG(2000)-Carboxyl: Contains a carboxyl group instead of an amine, used for conjugation with amine-containing molecules.
mPEG-DSPE: A methoxy-terminated PEG-DSPE conjugate, used for increasing circulation time of liposomes.
Uniqueness
This compound is unique due to its terminal amine group, which provides versatility for further functionalization and conjugation with a wide range of biomolecules. This makes it particularly valuable in applications requiring specific targeting and delivery .
Properties
Molecular Formula |
C44H93N4O10P |
---|---|
Molecular Weight |
869.2 g/mol |
IUPAC Name |
[(2R)-3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane |
InChI |
InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1 |
InChI Key |
MXCGEUZSOVJLKF-NXGARVHLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.